molecular formula C8H10BrN B8575765 2-(1-Bromopropyl)pyridine

2-(1-Bromopropyl)pyridine

Cat. No. B8575765
M. Wt: 200.08 g/mol
InChI Key: BECOWNQVGOVPHZ-UHFFFAOYSA-N
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Patent
US09296736B2

Procedure details

The title compound was prepared from 2-propylthiazole (purchased from Waterstone Technologies, Inc., Carmel, Ind.) following a procedure similar to the one described above for the synthesis of 2-(1-bromopropyl)pyridine (Example 230). Mass Spectrum (ESI) m/z=205.8 and 207.8 (M+1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:4]1[S:5][CH:6]=[CH:7][N:8]=1)[CH2:2][CH3:3].[Br:9]C(C1C=CC=CN=1)CC>>[Br:9][CH:1]([C:4]1[S:5][CH:6]=[CH:7][N:8]=1)[CH2:2][CH3:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)C=1SC=CN1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC(CC)C1=NC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC(CC)C=1SC=CN1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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